molecular formula C10H7NO4S B1529225 Methyl 7-nitrobenzo[b]thiophene-2-carboxylate CAS No. 34084-89-4

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

Cat. No.: B1529225
CAS No.: 34084-89-4
M. Wt: 237.23 g/mol
InChI Key: RJUVQMBNXODKGH-UHFFFAOYSA-N
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Description

Infrared Spectroscopy

The IR spectrum of this compound features characteristic absorptions at:

  • ~1,720 cm⁻¹ : Strong C=O stretching of the ester group.
  • ~1,530 cm⁻¹ and ~1,350 cm⁻¹ : Asymmetric and symmetric NO₂ stretching.
  • ~1,250 cm⁻¹ : C–O ester linkage vibration.
    Thiophene ring C–S and C–C stretches appear between 600–800 cm⁻¹ .

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.62 (s, 1H) : Aromatic proton adjacent to the nitro group.
  • δ 7.94 (s, 1H) : Thiophene ring proton.
  • δ 4.40 (q, J = 6.8 Hz, 2H) : Methoxy group (-OCH₃).
  • δ 2.41 (s, 3H) : Methyl group (if present in analogues).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 162.3 : Ester carbonyl carbon.
  • δ 149.9–116.1 : Aromatic carbons from benzothiophene.
  • δ 61.8 : Methoxy carbon.

UV-Vis Spectroscopy

The conjugated π-system absorbs in the 250–350 nm range, with a λₘₐₓ near 310 nm due to π→π* transitions. The nitro group induces a bathochromic shift compared to non-nitrated analogues.

Table 3: Key Spectral Peaks

Technique Peak (Value) Assignment
IR 1,720 cm⁻¹ C=O stretch
¹H NMR δ 8.62 (s) Aromatic H (C7 position)
¹³C NMR δ 162.3 Ester carbonyl
UV-Vis λₘₐₓ = 310 nm π→π* transition

Tautomeric Forms and Resonance Stabilization

This compound exhibits resonance stabilization through delocalization of π-electrons across the benzothiophene core and substituents. The nitro group withdraws electron density via -M and -I effects , polarizing the aromatic system and enhancing stability. The ester group further participates in conjugation, with lone pairs on the carbonyl oxygen delocalizing into the thiophene ring.

Tautomerism is limited due to the rigid bicyclic structure, but minor quinoidal forms may arise under acidic or basic conditions. Computational studies on analogous compounds reveal that the nitro-substituted tautomer is ~5 kcal/mol more stable than non-nitrated forms.

Resonance Hybrid Contributions :

  • Nitro Group : Stabilizes negative charge on the benzene ring through resonance.
  • Ester Group : Delocalizes electron density into the thiophene ring, reducing electrophilicity at the carbonyl carbon.
  • Thiophene Sulfur : Provides lone pairs for conjugation with adjacent double bonds.

Properties

IUPAC Name

methyl 7-nitro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S/c1-15-10(12)8-5-6-3-2-4-7(11(13)14)9(6)16-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUVQMBNXODKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727765
Record name Methyl 7-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34084-89-4
Record name Benzo[b]thiophene-2-carboxylic acid, 7-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34084-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-nitro-1-benzothiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate has been explored for its potential as an inhibitor of RNA-binding proteins, particularly HuR (Human Antigen R). Research indicates that small molecules targeting HuR can inhibit its function, which is implicated in various cancers. The compound's structural characteristics allow it to interact effectively with HuR, making it a candidate for further development in cancer therapeutics .

Agricultural Chemistry

The compound has shown promise in agricultural applications, particularly as a pesticide. Research has demonstrated that derivatives of benzo[b]thiophenes exhibit significant pesticidal activity against various pests and pathogens. For instance, formulations containing this compound have been effective against organisms like Schistosoma mansoni and Verticillium alboatrum at concentrations as low as 100 parts per million (ppm) .

Case Study 1: Pesticidal Efficacy

A study evaluated the effectiveness of this compound against aquatic pests such as golden carp and snails. The results indicated that concentrations of around 2 ppm resulted in complete mortality of these organisms within a specified exposure time. The formulation was applied in both liquid and dust forms, demonstrating versatility in application methods .

Compound Target Organism Concentration (ppm) Efficacy (%)
This compoundGolden Carp2100
This compoundSnails2100

Case Study 2: Cancer Research

In another study focusing on its medicinal properties, this compound was tested for its ability to inhibit HuR binding to target mRNAs. The findings revealed that the compound induced significant changes in protein binding dynamics, suggesting its potential utility in developing therapeutic agents aimed at modulating HuR activity in cancer cells .

Compound Target Protein Binding Affinity Effect on Cell Viability
This compoundHuRModerateSignificant reduction

Mechanism of Action

The mechanism by which Methyl 7-nitrobenzo[b]thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Positional Isomers: Nitro-Substituted Derivatives

  • 6-Nitro-benzo[b]thiophene-2-carboxylic acid (CAS: 19983-42-7): Molecular formula: C9H5NO4S; molecular weight: 223.21 g/mol. The nitro group at position 6 (vs. This positional difference may affect solubility and reactivity in cyclization or nucleophilic substitution reactions .

Amino-Substituted Derivatives

  • Methyl 5-aminobenzo[b]thiophene-2-carboxylate (CAS: 20699-85-8): Molecular formula: C10H9NO2S; molecular weight: 207.25 g/mol. The amino group (-NH2) at position 5 increases electron density, enhancing nucleophilicity compared to the nitro analog. This makes it more suitable for coupling reactions in drug synthesis .
  • Methyl 7-aminobenzo[b]thiophene-2-carboxylate (CAS: 616238-78-9): A direct reduction product of the nitro compound. The amino group improves solubility in polar solvents and may enhance binding affinity in biological targets, such as HBV inhibitors .

Halogenated Derivatives

  • Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (CAS: 104795-85-9) :
    • Molecular formula: C10H7ClO2S ; similarity score: 0.70 .
    • Chlorine’s electronegativity and smaller size compared to nitro reduce steric hindrance but maintain moderate electron withdrawal. This derivative is often used in cross-coupling reactions .

Hydroxy- and Dioxo-Substituted Derivatives

  • Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 5556-20-7) :
    • Molecular formula: C11H10O3S ; similarity score: 0.84 .
    • The hydroxyl group (-OH) introduces hydrogen-bonding capability, improving aqueous solubility. This is critical for applications in medicinal chemistry where bioavailability is prioritized .
  • Ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate: The dioxo groups increase polarity, making this compound highly reactive in oxidation-reduction reactions.

Sulfonyl- and Fluoro-Substituted Derivatives

  • Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate: Fluorine’s electronegativity and the morpholinosulfonyl group improve metabolic stability and target selectivity. This compound has shown promise as an anti-HBV agent in molecular docking studies .

Key Physical Properties

Compound (CAS) Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
34084-89-4 (7-nitro) 237.23 Not reported Low in water; soluble in DMF, DMSO
19983-42-7 (6-nitro) 223.21 Not reported Moderate in polar aprotic solvents
616238-78-9 (7-amino) 207.25 Not reported High in alcohols, DMSO
5556-20-7 (3-hydroxy) 222.26 Not reported High in ethanol, acetone

Biological Activity

Methyl 7-nitrobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiophene core with a nitro group at the 7-position and an ester functional group. The presence of the nitro group enhances its reactivity and biological activity, while the carboxylate moiety improves its solubility in polar solvents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it has been investigated for its role as a kinase inhibitor, potentially disrupting cell signaling pathways involved in cell proliferation and survival.

Potential Mechanisms Include:

  • Kinase Inhibition : The compound may inhibit specific kinases, affecting downstream signaling pathways critical for cellular functions.
  • Fluorescent Sensing : It has been explored as a fluorescent sensor for detecting metal ions, indicating its versatility in biochemical applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, although further investigation is required to elucidate its efficacy and mechanisms.
  • Antimicrobial Properties : Its potential as an antimicrobial agent is also being explored, with initial findings indicating promising results against various pathogens.

Case Study 1: Kinase Inhibition

A study highlighted the synthesis of analogs based on the benzothiophene scaffold, focusing on their selectivity for MK2 kinase. These compounds demonstrated significant potency at the nanomolar scale, suggesting that this compound could be a valuable lead compound for developing selective kinase inhibitors .

Case Study 2: Antimicrobial Activity

In a recent investigation, this compound was tested against various bacterial strains. The results indicated that compounds with similar structures exhibited varying degrees of antimicrobial activity, highlighting the need for further optimization to enhance efficacy .

Synthesis Methods

This compound can be synthesized through several methods:

  • Microwave-Assisted Synthesis : This method allows for rapid and efficient synthesis with high yields, making it an attractive approach for producing this compound and its derivatives .
  • Conventional Organic Synthesis : Traditional synthetic routes involve multi-step processes that can yield various derivatives with tailored biological activities.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerPotential inhibition of cancer cell proliferation
AntimicrobialActivity against specific bacterial strains
Kinase InhibitionSelective inhibition of MK2

Preparation Methods

Starting Materials and Reaction Conditions

The most documented and efficient laboratory synthesis begins with 2-chloro-5-nitrobenzaldehyde or 1-(2-chloro-5-nitrophenyl)ethanone . These substrates react with ethyl or methyl 2-mercaptoacetate in the presence of potassium carbonate (K₂CO₃) in ethanol as solvent. The reaction proceeds under reflux or mild heating to facilitate nucleophilic substitution and ring closure, forming the benzo[b]thiophene skeleton with the nitro substituent in place.

Mechanism

  • The mercaptoacetate anion attacks the chloro-substituted aromatic ring via nucleophilic aromatic substitution.
  • Intramolecular cyclization occurs, closing the thiophene ring.
  • The ester group remains intact, positioned at the 2-position.
  • The nitro group at the 7-position is retained from the starting material.

Purification

The crude product is purified by recrystallization or chromatographic methods, yielding methyl 7-nitrobenzo[b]thiophene-2-carboxylate as a solid with high purity.

Alternative Routes and Challenges

Direct Nitration of Benzo[b]thiophene-2-carboxylate

Attempts to nitrate benzo[b]thiophene-2-carboxylate directly to install the nitro group at the 7-position have been reported but often suffer from regioselectivity issues and side reactions, leading to poor yields and inseparable mixtures of isomers. For example, nitration under harsh conditions can lead to multiple substitution sites and degradation products.

Use of 5-Nitrobenzothiophene Intermediates

An alternative strategy involves starting from 5-nitrobenzothiophene derivatives and elaborating the carboxylate group at the 2-position. However, classical chlorination and cyclization routes used for unsubstituted benzothiophenes are less effective due to the electron-withdrawing nitro group altering reactivity and directing effects.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclization reaction between 2-chloro-5-nitrobenzaldehyde and mercaptoacetate salts, significantly reducing reaction times and improving yields. This method offers a rapid and efficient alternative to conventional heating, with better control over reaction parameters and product purity.

Industrial Scale Considerations

For industrial production, the laboratory methods are scaled up with optimization of:

  • Reaction temperature and time.
  • Use of continuous flow reactors to improve heat and mass transfer.
  • Efficient purification protocols to handle large volumes.

These adaptations aim to maximize yield, reduce by-products, and improve cost-effectiveness.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Mercaptoacetate Cyclization 2-chloro-5-nitrobenzaldehyde + methyl 2-mercaptoacetate K₂CO₃, ethanol, reflux or microwave 70-90 High regioselectivity; good yield; scalable Requires handling of mercapto compounds
Direct Nitration Benzo[b]thiophene-2-carboxylate HNO₃/H₂SO₄ or nitrating agents <50 Simple reagents Poor regioselectivity; side products
Functionalization of 5-nitrobenzothiophene 5-nitrobenzothiophene derivatives Chlorination, cyclization Variable; often low Access to diverse analogues Low yield; complex mixtures

Research Findings and Notes

  • The presence of the nitro group strongly influences the electronic properties of intermediates, necessitating careful choice of reaction conditions to avoid side reactions.
  • The mercaptoacetate cyclization route offers a versatile platform to synthesize various substituted benzo[b]thiophenes by varying the aldehyde or ketone starting materials.
  • Purification is critical due to the potential formation of positional isomers and side products, especially when nitration is performed post-cyclization.
  • Microwave-assisted synthesis represents a promising advancement, reducing reaction times from hours to minutes without compromising yield or purity.

Q & A

Q. What are the optimal synthetic routes for Methyl 7-nitrobenzo[b]thiophene-2-carboxylate, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : Synthesis typically involves nitration of methyl benzo[b]thiophene-2-carboxylate precursors. Key variables include:
  • Catalyst selection : Use concentrated HNO₃/H₂SO₄ mixtures for regioselective nitration at the 7-position.
  • Temperature control : Maintain 0–5°C to minimize byproducts (e.g., 5-nitro isomers).
  • Purification : Employ gradient elution in reverse-phase HPLC (e.g., methanol-water systems) to isolate the 7-nitro derivative .
  • Example yield optimization: Adjusting stoichiometry of nitrating agents (1.2–1.5 equivalents) can enhance purity to >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies aromatic proton splitting patterns (e.g., doublets for H-3 and H-5 protons in the benzo[b]thiophene core). ¹³C NMR confirms the nitro group’s electron-withdrawing effects via deshielded C-7 signals .
  • IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (theoretical: 251.03 g/mol) and fragments (e.g., loss of –NO₂ or –COOCH₃) .

Q. How can solubility challenges of this compound be addressed in experimental workflows?

  • Methodological Answer :
  • Solvent selection : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For aqueous systems, prepare stock solutions in DMSO (<1% v/v) to avoid precipitation .
  • Salt formation : While not directly reported for this compound, analogous thiophene carboxylates (e.g., hydrochloride salts) show improved water solubility, suggesting potential derivatization strategies .

Advanced Research Questions

Q. How does the nitro group’s position on the benzo[b]thiophene core influence electronic properties and reactivity?

  • Methodological Answer :
  • Electronic effects : The 7-nitro group withdraws electron density, reducing reactivity at C-3 and C-5 positions. DFT calculations can model charge distribution to predict sites for electrophilic substitution .
  • Comparative analysis : Compare with 5-nitro isomers (e.g., Methyl 5-nitrobenzo[b]thiophene-2-carboxylate) via Hammett constants to quantify substituent effects on reaction rates .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis).
  • Formulation adjustments : Encapsulate in liposomes to enhance bioavailability, as seen in related nitroaromatic therapeutics .
  • Dose-response recalibration : Use allometric scaling to adjust in vitro IC₅₀ values for in vivo models .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT modeling : Calculate Fukui indices to identify nucleophilic attack sites (e.g., C-3 vs. C-5).
  • Transition state analysis : Simulate energy barriers for reactions with amines or thiols, guided by analogous thiophene derivatives .

Q. What are the key considerations for designing derivatives of this compound with enhanced bioactivity?

  • Methodological Answer :
  • Structural analogs : Replace the nitro group with bioisosteres (e.g., –CF₃, –CN) to modulate lipophilicity and target binding .
  • Hybrid molecules : Conjugate with known pharmacophores (e.g., piperazine) via ester hydrolysis and re-amination, as demonstrated in related benzo[b]thiophene systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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